

Structural Activity Relationship of Tinalarebant Analogues: A Technical Guide

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Compound of Interest

Compound Name: Tinalarebant?

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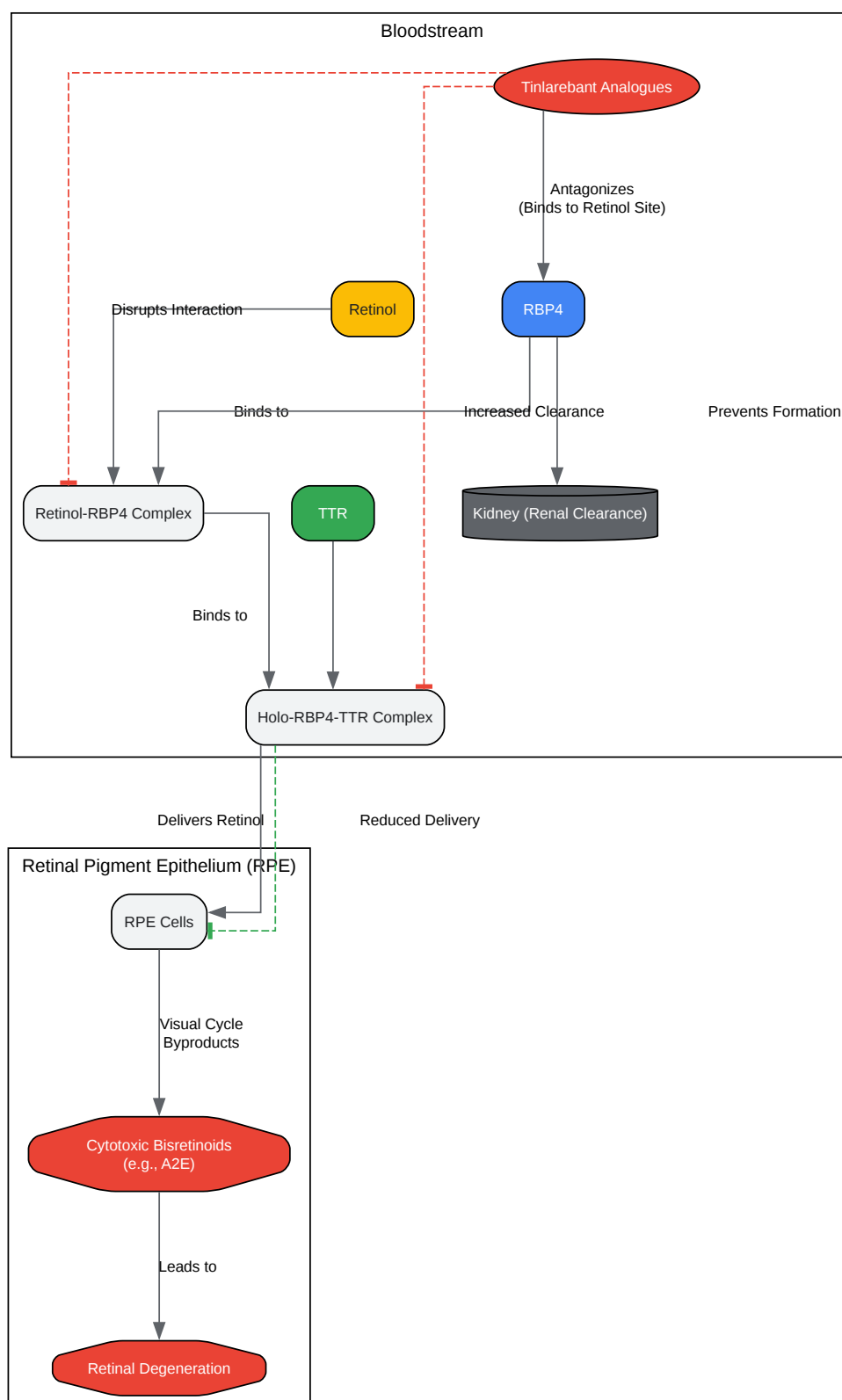
Introduction

Tinalarebant (LBS-008) is an investigational, orally administered small molecule antagonist of Retinol-Binding Protein 4 (RBP4).[1][2] It is being developed for the treatment of Stargardt disease (STGD1) and geographic atrophy (GA), an advanced form of dry age-related macular degeneration (dry AMD).[3][4][5] The mechanism of action of Tinalarebant involves reducing the circulation of retinol to the retina, thereby decreasing the formation of cytotoxic bisretinoids, which are implicated in the pathophysiology of these retinal diseases.[3] This technical guide provides an in-depth overview of the structural activity relationships (SAR) of Tinalarebant and its analogues, detailing the experimental protocols used to characterize these compounds and the key signaling pathways involved.

Mechanism of Action: Targeting the Retinol Visual Cycle

The visual cycle is a critical process in the retina that regenerates the chromophore 11-cis-retinal, which is essential for vision. This cycle, however, can produce toxic byproducts, particularly bisretinoids like A2E, which accumulate in retinal pigment epithelium (RPE) cells and contribute to retinal degeneration in diseases like Stargardt disease and dry AMD.[3]

Tinlarebant and its analogues are designed to modulate this cycle by targeting RBP4, the sole carrier protein for retinol in the blood. By binding to RBP4, these non-retinoid ligands prevent the formation of the RBP4-retinol complex and its subsequent interaction with transthyretin (TTR). This disruption leads to the rapid renal clearance of RBP4, thereby reducing the amount of retinol transported to the eye.^{[6][7]} This, in turn, is expected to decrease the rate of bisretinoid formation and slow the progression of retinal degeneration.



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Caption: Mechanism of action of Tinalarebant analogues.

Structural Activity Relationship (SAR) of Non-Retinoid RBP4 Antagonists

The development of Tinsareban was preceded by the discovery and optimization of several series of non-retinoid RBP4 antagonists. A key starting point for this discovery was the identification of A1120, a potent RBP4 ligand.^[7] Subsequent medicinal chemistry efforts focused on improving potency, metabolic stability, and pharmacokinetic properties, leading to the identification of compounds like BPN-14136, a precursor to Tinsareban.^{[8][9]}

The general structure of these non-retinoid antagonists features a central core that can be varied to optimize binding affinity, linked to aromatic groups that occupy the retinol-binding pocket of RBP4. The SAR studies revealed that modifications to the core, the aromatic substituents, and the linker between them significantly impact the compound's ability to displace retinol and disrupt the RBP4-TTR interaction.

Quantitative SAR Data

The following table summarizes the in vitro potency of selected Tinsareban analogues and related non-retinoid RBP4 antagonists. The data is derived from two key assays: a Scintillation Proximity Assay (SPA) that measures the displacement of radiolabeled retinol from RBP4, and a Homogeneous Time-Resolved Fluorescence (HTRF) assay that quantifies the disruption of the retinol-dependent RBP4-TTR interaction.

Compound	Core Structure	RBP4 SPA IC50 (nM)	RBP4-TTR HTRF IC50 (nM)	Reference
A1120	Phenyl-piperidine	8.3 (Ki)	-	[7]
Analogue 43	Cyclopentyl fused pyrrolidine	72.7	100-500	[6]
(±)-Analogue 45	Bicyclic {3.3.0}- octahydrocyclop enta[c]pyrrolo	148.5	>500	[6]
BPN-14136	N-benzyl imidazole derivative	-	Potent RBP4/TTR suppressor	[9]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the binding or interaction. A lower IC50 indicates higher potency. Data for BPN-14136 is qualitative as specific IC50 values were not found in the provided search results.

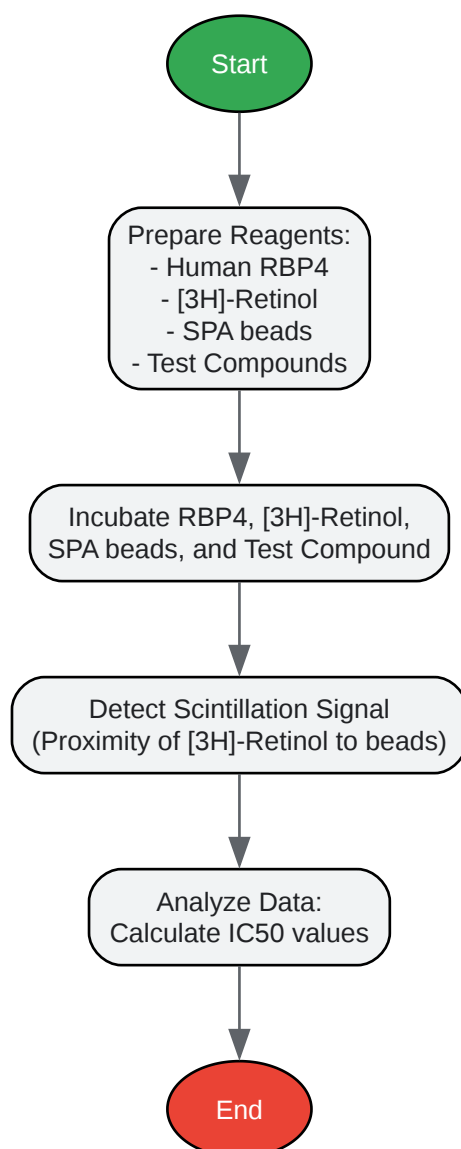
Experimental Protocols

The characterization of Tinalarebant analogues relies on a suite of in vitro and in vivo assays. Below are the detailed methodologies for the key experiments.

RBP4 Binding Assay (Scintillation Proximity Assay - SPA)

This assay is used to determine the binding affinity of test compounds to RBP4 by measuring their ability to displace radiolabeled retinol.

Workflow:



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Caption: Workflow for the RBP4 Binding Scintillation Proximity Assay.

Methodology:

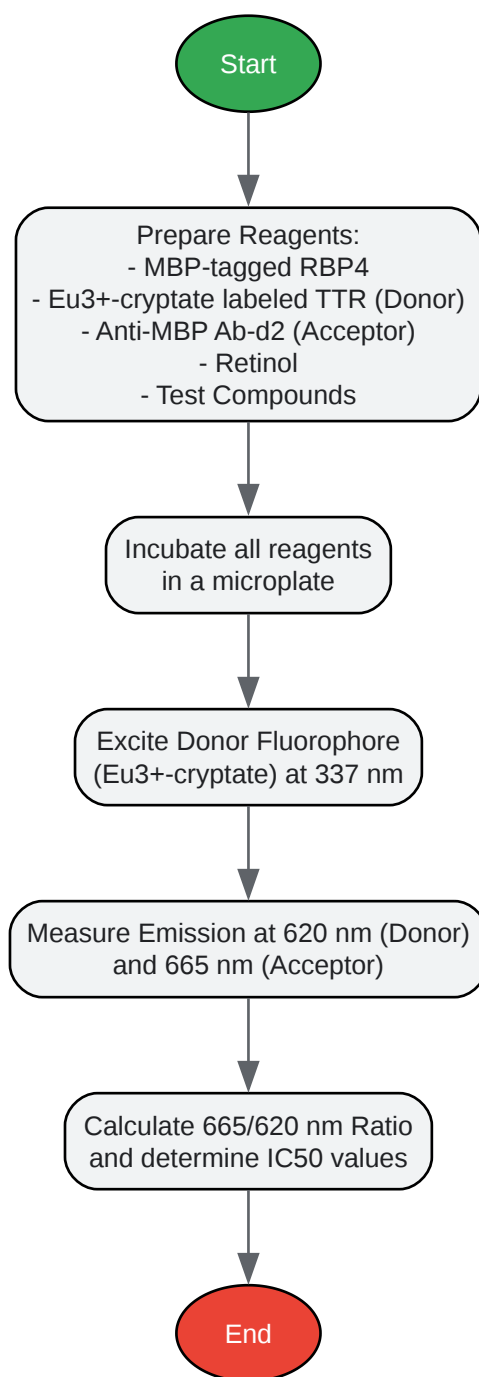
- **Reagent Preparation:** Human RBP4 is incubated with SPA beads coated with a scintillant. A solution of [3H]-retinol (radiolabeled retinol) is prepared. Test compounds are serially diluted to various concentrations.
- **Incubation:** The RBP4-bead mixture, [3H]-retinol, and the test compound are combined in a microplate and incubated to allow for binding to reach equilibrium.

- **Detection:** When [3H]-retinol binds to RBP4, it is brought into close proximity with the SPA bead, causing the scintillant to emit light. This light is detected by a scintillation counter.
- **Data Analysis:** The signal is inversely proportional to the binding affinity of the test compound. A potent compound will displace more [3H]-retinol, resulting in a lower scintillation signal. The IC50 value is calculated from the dose-response curve.^[7]

Retinol-Induced RBP4-TTR Interaction Assay (HTRF)

This assay measures the ability of a compound to disrupt the interaction between retinol-bound RBP4 and TTR.

Workflow:



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Caption: Workflow for the Homogeneous Time-Resolved Fluorescence Assay.

Methodology:

- Principle: The assay utilizes Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) conjugated to TTR and an acceptor fluorophore (d2)

conjugated to an antibody that binds to a tag on RBP4 (e.g., Maltose-Binding Protein - MBP). [10][11] When RBP4-retinol binds to TTR, the donor and acceptor are brought into close proximity, resulting in energy transfer and a FRET signal.

- **Reagent Preparation:** Maltose-Binding Protein (MBP)-tagged RBP4, Europium (Eu3+)-cryptate labeled TTR, and an anti-MBP antibody conjugated to the acceptor fluorophore (d2) are prepared.[10] A fixed concentration of retinol is used to induce the RBP4-TTR interaction. Test compounds are serially diluted.
- **Incubation:** All reagents are combined in a microplate and incubated.
- **Detection:** The donor fluorophore is excited at its specific wavelength (e.g., 337 nm). The emission is read at two wavelengths: the donor's emission (e.g., 620 nm) and the acceptor's emission (e.g., 665 nm).[11][12]
- **Data Analysis:** The ratio of the acceptor to donor emission (665/620 nm) is calculated. A potent antagonist will disrupt the RBP4-TTR interaction, leading to a decrease in the FRET signal and a lower 665/620 nm ratio. IC50 values are determined from the dose-response curves.[12][13]

In Vivo Efficacy Studies

The in vivo efficacy of Tinalarebant analogues is typically evaluated in animal models of Stargardt disease and dry AMD. The Abca4 knockout (Abca4^{-/-}) mouse model is a commonly used model for Stargardt disease as it recapitulates the hallmark of the disease, which is the accumulation of lipofuscin in the RPE.[14][15]

Methodology:

- **Animal Model:** Abca4^{-/-} mice are used. These mice exhibit an age-dependent accumulation of bisretinoids in the retina.
- **Compound Administration:** Test compounds are administered orally to the mice over a specified period.
- **Endpoint Analysis:**

- Serum RBP4 and Retinol Levels: Blood samples are collected to measure the levels of RBP4 and retinol using methods like ELISA and LC/MS.[7]
- Bisretinoid Quantification: Retinal tissue is harvested, and the levels of bisretinoids (e.g., A2E) are quantified using techniques like HPLC.
- Retinal Function: Electroretinography (ERG) is performed to assess retinal function.
- Retinal Histology: Retinal sections are examined for signs of photoreceptor degeneration.

Conclusion

The development of Tinalrebant and its analogues represents a promising therapeutic strategy for Stargardt disease and geographic atrophy. The structural activity relationship studies have been instrumental in identifying potent non-retinoid RBP4 antagonists with favorable pharmacological properties. The in vitro and in vivo assays described in this guide are critical tools for the continued discovery and optimization of this class of compounds. Further research into the SAR of Tinalrebant analogues will likely focus on enhancing potency, improving oral bioavailability, and minimizing off-target effects to deliver a safe and effective treatment for patients with these debilitating retinal diseases.

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